molecular formula C13H11F2N B12861753 2-Fluoro-N-(4-fluorobenzyl)aniline

2-Fluoro-N-(4-fluorobenzyl)aniline

Cat. No.: B12861753
M. Wt: 219.23 g/mol
InChI Key: KQBMUYYUEWLGQP-UHFFFAOYSA-N
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Description

2-Fluoro-N-(4-fluorobenzyl)aniline is an organic compound with the molecular formula C13H11F2N It is a derivative of aniline, where the hydrogen atoms on the benzyl and aniline groups are substituted with fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(4-fluorobenzyl)aniline typically involves the reaction of 4-fluorobenzyl chloride with 2-fluoroaniline in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

4-Fluorobenzyl chloride+2-FluoroanilineThis compound\text{4-Fluorobenzyl chloride} + \text{2-Fluoroaniline} \rightarrow \text{this compound} 4-Fluorobenzyl chloride+2-Fluoroaniline→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(4-fluorobenzyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-N-(4-fluorobenzyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(4-fluorobenzyl)aniline involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-(2-fluorobenzyl)aniline
  • 2-Fluoro-N-(2-fluorobenzyl)aniline

Uniqueness

2-Fluoro-N-(4-fluorobenzyl)aniline is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11F2N

Molecular Weight

219.23 g/mol

IUPAC Name

2-fluoro-N-[(4-fluorophenyl)methyl]aniline

InChI

InChI=1S/C13H11F2N/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8,16H,9H2

InChI Key

KQBMUYYUEWLGQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=C(C=C2)F)F

Origin of Product

United States

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